

Technical Monograph: 5-Chloro-6-methylnicotinic Acid

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Compound of Interest

Compound Name: 5-Chloro-6-methylnicotinic acid

CAS No.: 1256835-19-4

Cat. No.: B3094348

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The Orthogonal Pyridine Scaffold for Medicinal Chemistry

Executive Summary

5-Chloro-6-methylnicotinic acid (CAS 1256835-19-4) represents a high-value "orthogonal" scaffold in modern drug discovery. Unlike simple pyridine derivatives, this molecule offers three distinct vectors for diversification: the carboxylic acid (C3), the aryl chloride (C5), and the benzylic methyl group (C6).

For the medicinal chemist, the 5-chloro substituent is not merely a halogen handle; it provides a critical electronic modulation of the pyridine ring (lowering pKa) while serving as a latent site for cross-coupling. Furthermore, the 6-methyl group introduces specific steric constraints that can lock conformation in biaryl systems, a property increasingly exploited to improve selectivity in kinase and GPCR inhibitors.

This guide synthesizes the physicochemical data, synthetic routes, and reactivity profiles necessary to utilize this building block effectively in lead optimization.

Physicochemical Profile

The introduction of the chlorine atom at C5 significantly alters the electronic landscape compared to the parent 6-methylnicotinic acid. The electron-withdrawing nature of the halogen reduces the basicity of the pyridine nitrogen and increases the acidity of the carboxylic acid.

Property	Value	Notes
IUPAC Name	5-Chloro-6-methylpyridine-3-carboxylic acid	
CAS Number	1256835-19-4	
Molecular Formula	C ₇ H ₆ ClNO ₂	
Molecular Weight	171.58 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	165–170 °C (Experimental)	Varies by crystal form/purity.[1] [2]
pKa (Acid)	~3.1 (Predicted)	More acidic than nicotinic acid (pKa 4.75) due to Cl inductive effect.
pKa (Pyridine N)	~2.5 (Predicted)	Significantly less basic than pyridine (pKa 5.2).
logP	1.85	Lipophilic shift vs. parent acid (logP 0.7).
Solubility	DMSO (>50 mg/mL), Methanol, DMF	Poor water solubility at neutral pH; soluble in aqueous base.

Synthetic Routes & Manufacturing[2][3][4]

The synthesis of **5-chloro-6-methylnicotinic acid** generally follows two primary strategies. The choice depends on scale and required purity.

Route A: Direct Chlorination (Lab Scale)

For rapid access, direct electrophilic aromatic substitution of 6-methylnicotinic acid or its ester is feasible. However, this route can suffer from regioselectivity issues (C5 vs C2) if not carefully controlled.

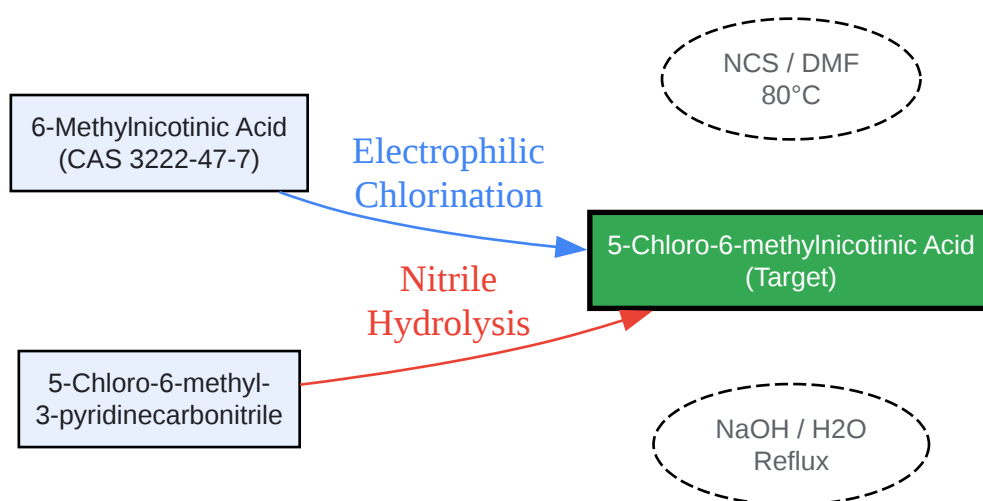
- Reagents: N-Chlorosuccinimide (NCS) or Cl₂ gas.
- Conditions: Acetic acid or DMF solvent, often requiring elevated temperatures (80°C).
- Mechanism: The 6-methyl group activates the C5 position via hyperconjugation, directing the electrophile ortho to the methyl group.

Route B: Hydrolysis of Nitrile Precursors (Industrial Scale)

The preferred industrial route often proceeds via the hydrolysis of 5-chloro-6-methylnicotinonitrile. This precursor is synthesized by constructing the pyridine ring with the halogen already in place (e.g., from acyclic enaminones) or via Sandmeyer-type reactions on amino-pyridines.

- Step 1: Synthesis of 5-chloro-6-methyl-3-pyridinecarbonitrile.
- Step 2: Basic hydrolysis (NaOH/H₂O) followed by acidification.
- Advantage: Avoids isomer separation; yields high-purity acid.^[3]

Visualization of Synthesis Pathways



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Figure 1: Comparison of direct chlorination (Route A) and nitrile hydrolysis (Route B) pathways.

Reactivity & Functionalization[4][6]

The "Senior Scientist" perspective emphasizes chemoselectivity. The **5-chloro-6-methylnicotinic acid** scaffold allows for sequential functionalization.

The C5-Chloride Handle (Cross-Coupling)

The C5-chloride is a "latent" handle. It is less reactive than a bromide or iodide, which allows chemists to perform transformations on the carboxylic acid (e.g., amide coupling) first without disturbing the halogen.

- Challenge: The adjacent 6-methyl group creates steric hindrance for bulky phosphine ligands during the oxidative addition step of Palladium catalysis.
- Solution: Use specialized ligands such as SPhos, XPhos, or Pd-PEPPSI-IPr precatalysts. These bulky, electron-rich ligands facilitate oxidative addition into the hindered Ar-Cl bond.

The C3-Carboxylic Acid (Amidation)

Standard coupling reagents (HATU, T3P) work well.

- Note: Due to the electron-withdrawing Cl at C5, the carbonyl carbon is more electrophilic, making amidation generally faster than with unsubstituted nicotinic acid. However, the

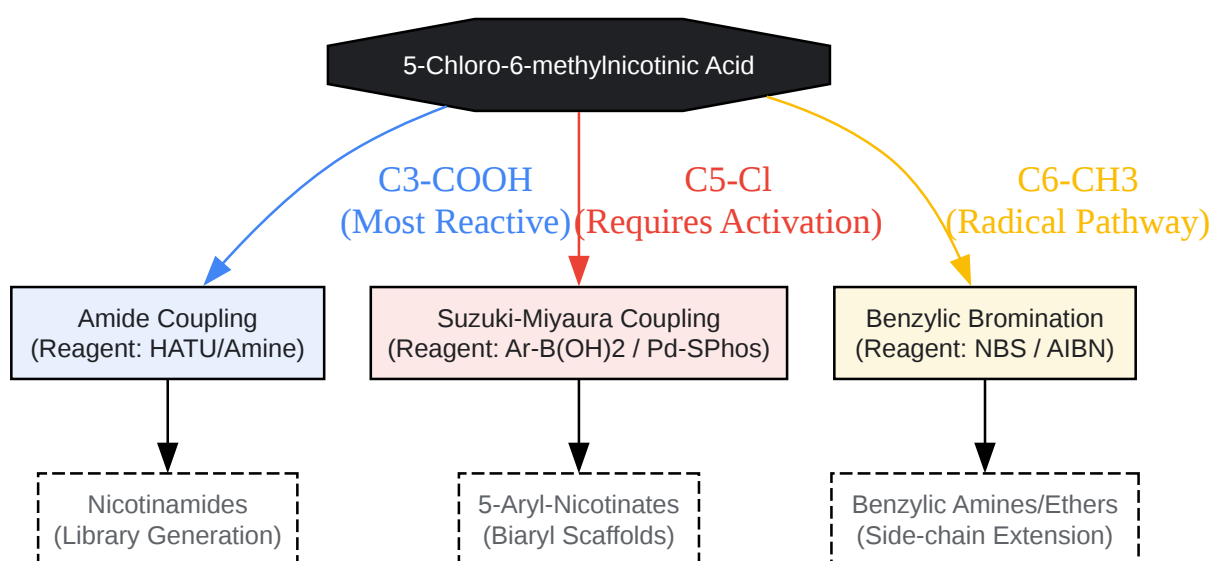
resulting amide N-H will be more acidic.

The C6-Methyl Group (Benzylic Functionalization)

The methyl group is activated by the electron-deficient pyridine ring.

- Reaction: Radical bromination (NBS/AIBN) yields the benzylic bromide.
- Utility: This allows for the introduction of nucleophiles (amines, alkoxides) at the benzylic position, extending the scaffold's reach into a new vector.

Visualization of Reactivity Logic



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Figure 2: Orthogonal reactivity map demonstrating the three vectors of diversification.

Experimental Protocols

Protocol 1: Sterically Demanding Suzuki Coupling at C5

Rationale: Standard Pd(PPh₃)₄ often fails here due to the steric clash with the C6-methyl group and the lower reactivity of the chloride. We utilize SPhos to overcome this.

Materials:

- **5-Chloro-6-methylnicotinic acid** methyl ester (1.0 eq)
- Arylboronic acid (1.5 eq)
- Pd(OAc)₂ (5 mol%)
- SPhos (10 mol%)
- K₃PO₄ (3.0 eq)
- Solvent: Toluene/Water (10:1)

Procedure:

- Degassing: Charge a reaction vial with the ester, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.
- Solvation: Add degassed Toluene/Water mixture via syringe.
- Reaction: Heat the mixture to 100°C for 12–16 hours. The mixture will turn black as Pd(0) forms.
- Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄.
- Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Ensure the solvent is rigorously degassed. The electron-rich SPhos ligand is sensitive to oxidation, which kills the catalytic cycle.

Protocol 2: Amide Coupling (C3-COOH)

Rationale: The C5-Cl enhances the electrophilicity of the acid, making this reaction rapid. HATU is preferred for minimizing racemization if chiral amines are used.

Materials:

- **5-Chloro-6-methylnicotinic acid** (1.0 eq)[\[4\]](#)[\[5\]](#)

- Amine (1.1 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Solvent: DMF (anhydrous)

Procedure:

- Dissolve the acid and DIPEA in DMF at 0°C.
- Add HATU and stir for 15 minutes to form the activated ester (O-At ester).
- Add the amine.
- Allow to warm to RT and stir for 2–4 hours.
- Quench: Pour into ice water. If the product is solid, filter it (the Cl-substituent often increases lipophilicity, aiding precipitation). If oil, extract with DCM.

Applications in Drug Discovery[3][9]

Fragment-Based Drug Discovery (FBDD)

This scaffold is a "privileged structure" in FBDD. The low molecular weight (171 Da) allows it to serve as a core fragment.

- Kinase Inhibitors: The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinases. The C5-Cl can fill hydrophobic pockets (e.g., the gatekeeper region), while the C6-methyl provides a vector to solvent or induces a twist to match the active site geometry.
- Allosteric Modulators: In GPCRs, the 5-chloro-6-methyl motif is often used to induce a specific dihedral angle in biaryl systems, locking the molecule in a bioactive conformation that reduces entropic penalty upon binding.

Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Storage: Store under inert atmosphere. The acid is stable, but the corresponding acid chloride (if generated) is moisture sensitive.

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